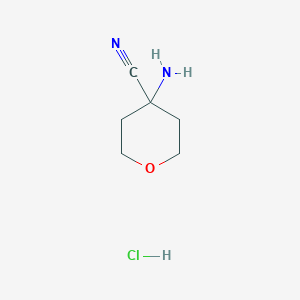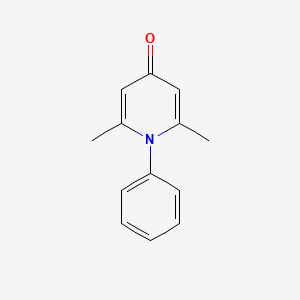
2,6-Dimethyl-1-phenylpyridin-4-one
説明
2,6-Dimethyl-1-phenylpyridin-4-one is a chemical compound with the molecular formula C13H13NO . It has a molecular weight of 199.25 g/mol and an exact mass of 199.099714038 g/mol .
Synthesis Analysis
The synthesis of 2,6-Dimethyl-1-phenylpyridin-4-one involves multiple steps . One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This yields 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-1-phenylpyridin-4-one includes 15 heavy atoms and has a complexity of 299 . It has a topological polar surface area of 20.3 and a covalently-bonded unit count of 1 .Physical And Chemical Properties Analysis
2,6-Dimethyl-1-phenylpyridin-4-one has a density of 1.102g/cm3 . It has a boiling point of 300.6ºC at 760 mmHg . The compound has a LogP value of 2.45430, indicating its lipophilicity .科学的研究の応用
Medicinal Chemistry and Drug Design
Piperidines, including 2,6-dimethyl-1-phenylpyridin-4-one, serve as essential building blocks for drug development. Researchers explore their synthesis and functionalization to create novel pharmaceuticals. The piperidine ring is a common structural motif in many drugs due to its stability and diverse reactivity. Scientists investigate modifications of this compound to enhance bioavailability, target specificity, and therapeutic efficacy .
Spiropiperidines in Organic Synthesis
Spiropiperidines, which incorporate a piperidine ring fused with another ring system, have gained attention in organic synthesis. Researchers use them as intermediates for constructing complex molecules. The combination of a quinoline organocatalyst and trifluoroacetic acid has been employed to synthesize enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .
Catalysis and Multicomponent Reactions
2,6-Dimethyl-1-phenylpyridin-4-one participates in various catalytic processes. Researchers explore its use in cyclization, cycloaddition, and annulation reactions. Additionally, multicomponent reactions involving piperidinones provide efficient routes to diverse chemical scaffolds. These reactions play a crucial role in drug discovery and synthetic chemistry .
Biological Activity and Pharmacology
The piperidine moiety influences biological activity. Scientists investigate the pharmacological potential of synthetic and natural piperidines. 2,6-Dimethyl-1-phenylpyridin-4-one derivatives may exhibit antimicrobial, antiviral, or anticancer properties. Understanding their interactions with biological targets is essential for drug design .
Coordination Chemistry and Metal Complexes
Piperidinones can coordinate with metal ions, forming stable complexes. Researchers explore their applications in catalysis, sensing, and materials science. The unique electronic properties of the piperidine ring contribute to the reactivity of these complexes .
Materials Science and Organic Electronics
Piperidinones, including 2,6-dimethyl-1-phenylpyridin-4-one, find use in organic electronics. Their electron-rich nature makes them suitable for organic semiconductors, light-emitting materials, and photovoltaic devices. Researchers investigate their optoelectronic properties and charge transport behavior .
Safety and Hazards
The safety data sheet for a similar compound, 4-(Dimethylamino)pyridine, indicates that it is toxic if swallowed or inhaled, and fatal in contact with skin . It causes skin irritation and serious eye damage . It also causes damage to organs, specifically the nervous system . It is toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
2,6-dimethyl-1-phenylpyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-8-13(15)9-11(2)14(10)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZZHJBEJRMVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329074 | |
| Record name | Enamine_000584 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-1-phenylpyridin-4-one | |
CAS RN |
22192-08-1 | |
| Record name | Enamine_000584 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-(Boc-amino)-3-azabicyclo[3.1.0]hexane hcl](/img/structure/B3032471.png)
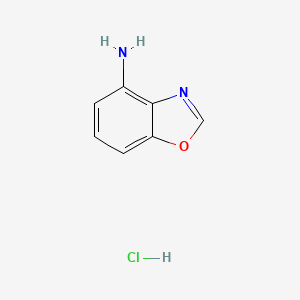


![2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide](/img/structure/B3032483.png)
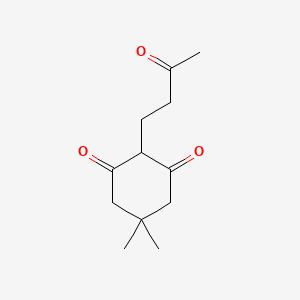
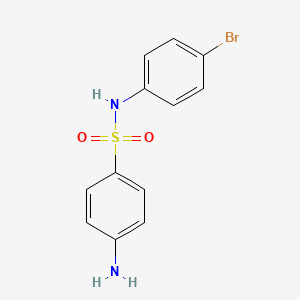
![2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032487.png)
![4-chloro-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032488.png)

